molecular formula C12H10BrClN4 B12072745 4-(6-Bromoindolin-1-yl)-5-chloropyrimidin-2-amine

4-(6-Bromoindolin-1-yl)-5-chloropyrimidin-2-amine

Cat. No.: B12072745
M. Wt: 325.59 g/mol
InChI Key: RDAOVRIZRLBWGS-UHFFFAOYSA-N
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Description

4-(6-Bromoindolin-1-yl)-5-chloropyrimidin-2-amine is a heterocyclic compound that features both indole and pyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Bromoindolin-1-yl)-5-chloropyrimidin-2-amine typically involves the reaction of 6-bromoindole with 5-chloropyrimidine-2-amine under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-nitrogen bond between the indole and pyrimidine rings .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(6-Bromoindolin-1-yl)-5-chloropyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

4-(6-Bromoindolin-1-yl)-5-chloropyrimidin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(6-Bromoindolin-1-yl)-5-chloropyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and biological outcomes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-Bromoindolin-1-yl)-5,6-dimethyl-1H-pyrrolo[2,3-d]pyrimidine
  • 1H-Indole-5-ylamine Derivatives

Uniqueness

4-(6-Bromoindolin-1-yl)-5-chloropyrimidin-2-amine is unique due to its specific combination of indole and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for drug discovery and development .

Biological Activity

4-(6-Bromoindolin-1-yl)-5-chloropyrimidin-2-amine, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on existing research.

The molecular formula of this compound is C12H12BrClN4C_{12}H_{12}BrClN_4, with a molecular weight of 327.61 g/mol. The compound is characterized by the presence of a bromine atom on the indole ring and a chlorine atom on the pyrimidine moiety, which influence its reactivity and biological interactions.

Synthesis

The synthesis typically involves the reaction of 6-bromoindole with pyrimidine-2-amine under controlled conditions. This process can be optimized to enhance yield and purity, making it suitable for further biological evaluations.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, compounds in this class have shown efficacy against various cancer cell lines, including colon cancer (Caco-2 and HCT-116) subtypes. One study identified a related compound with an IC50 value of 2.8 µM against β-glucuronidase, indicating potential for further development as an anticancer agent .

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions like Alzheimer's disease and certain infections. For example, several derivatives showed strong inhibitory effects on AChE, highlighting the potential of this compound in neurodegenerative disease management .

Antimicrobial Activity

Preliminary tests have demonstrated moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The structure-activity relationship suggests that the halogen substituents may enhance antimicrobial efficacy .

The mechanism of action for this compound is thought to involve interaction with specific molecular targets within cells. It may modulate the activity of proteins or enzymes involved in critical cellular pathways, leading to altered cellular responses such as apoptosis or cell cycle arrest .

Case Studies and Research Findings

Study Findings IC50 Values
Study on Anticancer ActivityCompound exhibited significant cytotoxicity against Caco-2 cells2.8 µM
Enzyme Inhibition AssayStrong AChE inhibition observed in several derivativesVaries (exact values not specified)
Antimicrobial ScreeningModerate activity against Salmonella typhiNot quantified

Properties

Molecular Formula

C12H10BrClN4

Molecular Weight

325.59 g/mol

IUPAC Name

4-(6-bromo-2,3-dihydroindol-1-yl)-5-chloropyrimidin-2-amine

InChI

InChI=1S/C12H10BrClN4/c13-8-2-1-7-3-4-18(10(7)5-8)11-9(14)6-16-12(15)17-11/h1-2,5-6H,3-4H2,(H2,15,16,17)

InChI Key

RDAOVRIZRLBWGS-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=C1C=CC(=C2)Br)C3=NC(=NC=C3Cl)N

Origin of Product

United States

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